![molecular formula C27H26N6O3 B383299 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361171-79-1](/img/structure/B383299.png)
7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their various chemical and biological applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot three-component Biginelli-like heterocyclization reaction has been established towards the construction of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives . Another synthetic approach involves the use of transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been the subject of various synthetic transformations, which improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Scientific Research Applications
Medicinal Chemistry
The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has led to compounds with diverse biological activities. Specifically, this compound has been investigated for its potential as a c-Met kinase inhibitor . The c-Met protein plays a crucial role in cell signaling and has been implicated in cancer progression. Inhibition of c-Met can be therapeutically relevant, especially in certain cancers. Researchers have explored the structure-activity relationship of this compound to optimize its potency and selectivity against c-Met .
Fluorescent Probes
The unique structural features of 1,2,3-triazole-fused pyrazines and pyridazines make them suitable candidates for use as fluorescent probes . These probes can be employed to visualize specific cellular processes or molecular interactions. By attaching fluorescent tags to this compound, researchers can track its localization within cells, study protein-protein interactions, or monitor enzymatic activity. Such applications are valuable in both basic research and drug discovery .
Polymer Chemistry
1,2,3-Triazole-fused heterocycles have found their way into polymer materials . For instance, they have been incorporated into polymers used in solar cells . The unique electronic properties of these heterocycles contribute to improved solar cell efficiency. Researchers have explored their use as building blocks in conjugated polymers, enhancing charge transport and light absorption. The resulting materials show promise for renewable energy applications .
Alzheimer’s Disease Research
Interestingly, this compound has demonstrated β-secretase 1 (BACE-1) inhibition . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which play a central role in Alzheimer’s disease pathogenesis. Inhibiting BACE-1 can potentially reduce amyloid-beta accumulation and slow disease progression. Researchers continue to investigate the therapeutic potential of this compound in Alzheimer’s drug development .
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3/c1-3-35-23-16-20(14-15-22(23)36-17-19-10-6-4-7-11-19)25-24(18(2)28-27-30-31-32-33(25)27)26(34)29-21-12-8-5-9-13-21/h4-16,25H,3,17H2,1-2H3,(H,29,34)(H,28,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFBTMPNBIDTCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C)C(=O)NC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.